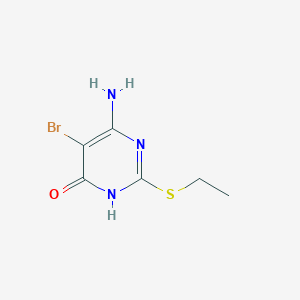

6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol

Description

Introduction to 6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol in Medicinal Chemistry

Historical Context of Pyrimidine Derivatives in Drug Discovery

Pyrimidines have served as foundational scaffolds in drug discovery since the mid-20th century, with early breakthroughs including antimetabolites like 5-fluorouracil and antiviral agents such as zidovudine. The inherent versatility of the pyrimidine ring system—a six-membered heterocycle with two nitrogen atoms at positions 1 and 3—enables diverse functionalization, allowing precise modulation of electronic, steric, and hydrogen-bonding properties.

The therapeutic success of pyrimidine-based drugs stems from their ability to mimic endogenous nucleobases, interfering with critical biological processes in pathogens or dysregulated cells. For instance, trimethoprim targets bacterial dihydrofolate reductase by exploiting the pyrimidine ring's capacity for hydrogen bonding with conserved active-site residues. Modern applications extend beyond anti-infectives, with pyrimidine derivatives now investigated as kinase inhibitors, immunomodulators, and anticancer agents.

Key Developments in Pyrimidine Medicinal Chemistry

| Era | Milestone Compound | Therapeutic Area | Mechanism of Action |

|---|---|---|---|

| 1950s | 5-Fluorouracil | Oncology | Thymidylate synthase inhibition |

| 1980s | Zidovudine | Antiviral | Reverse transcriptase inhibition |

| 2000s | Imatinib (pyrimidine core) | Oncology | BCR-ABL kinase inhibition |

| 2020s | SARS-CoV-2 main protease inhibitors | Antiviral | Protease active-site binding |

Rationale for Structural Elaboration of 6-Position Substituted Pyrimidines

The substitution pattern of this compound reflects deliberate design principles aimed at optimizing molecular interactions. Position 6 modifications, particularly amino-hydroxy tautomerism, influence hydrogen-bond donor/acceptor capacity, while the bromine at position 5 introduces steric bulk and electron-withdrawing effects that modulate ring electronics.

Structural Features and Their Functional Implications

- 5-Bromo Substituent : Bromine's large atomic radius and polarizability enhance hydrophobic interactions with protein binding pockets. Its electron-withdrawing nature increases the electrophilicity of adjacent positions, facilitating nucleophilic aromatic substitution reactions during synthetic diversification.

- 2-Ethylthio Group : The ethylthio moiety (-S-C₂H₅) contributes to lipophilicity, improving membrane permeability. Sulfur's lone electron pairs enable potential coordination with metal ions in enzyme active sites.

- 4-Hydroxy-6-Amino Tautomerism : This system allows pH-dependent protonation states, adapting to varied biological environments. The amino group at position 6 serves as a hydrogen-bond donor, while the hydroxyl at position 4 can act as an acceptor, mimicking natural nucleotides.

Recent synthetic efforts, such as the preparation of 3-(2-(2-phenylthiazol-4-yl)ethyl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, demonstrate the utility of brominated intermediates in constructing complex heterocyclic systems. Similarly, the synthesis of 4-triazolylaminopyrimidines highlights the reactivity of 4-hydroxy groups in nucleophilic substitution reactions, a property exploitable in further derivatization of this compound.

Comparative Reactivity of Halogenated Pyrimidines

| Position | Halogen | Reactivity in SNAr* | Common Synthetic Applications |

|---|---|---|---|

| 5 | Br | Moderate | Cross-coupling, further substitution |

| 4 | Cl | High | Displacement with amines/thiols |

| 2 | F | Low | Electronic modulation without substitution |

SNAr = Nucleophilic aromatic substitution.

Properties

IUPAC Name |

4-amino-5-bromo-2-ethylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3OS/c1-2-12-6-9-4(8)3(7)5(11)10-6/h2H2,1H3,(H3,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOIPHVGZOUXQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=C(C(=O)N1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369647 | |

| Record name | 6-amino-5-bromo-2-(ethylthio)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77708-90-8 | |

| Record name | 6-amino-5-bromo-2-(ethylthio)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol typically involves the following steps :

Starting Materials: The synthesis begins with 6-aminothiouracil, which is brominated using bromine or a brominating agent to introduce the bromine atom at the 5th position.

Ethylation: The brominated intermediate is then treated with bromoethane in the presence of a base such as sodium hydroxide to introduce the ethylthio group at the 2nd position.

Hydroxylation: Finally, the compound undergoes hydroxylation at the 4th position to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol undergoes various chemical reactions, including :

Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles.

Oxidation and Reduction: The ethylthio group can undergo oxidation to form sulfoxides or sulfones.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

Oxidation Products: Sulfoxides and sulfones are major products of oxidation reactions.

Hydrolysis Products: Hydrolysis can yield different hydroxylated or aminated derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for several therapeutic applications:

- Anticancer Activity : Research indicates that pyrimidine derivatives, including 6-amino-5-bromo-2-(ethylthio)pyrimidin-4-ol, show potential as anticancer agents. They may act by inhibiting key enzymes involved in cancer cell proliferation and survival .

- Antimicrobial Properties : Studies have highlighted the effectiveness of similar compounds against various microbial strains, suggesting that this compound could also possess antimicrobial properties .

- Antiviral Applications : The compound has been investigated for its ability to inhibit viral replication, particularly in the context of hepatitis B virus (HBV) and other viral infections .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and related compounds:

These findings underscore the compound's versatility and potential as a therapeutic agent across multiple domains.

Mechanism of Action

The mechanism of action of 6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Electronic and Physicochemical Properties

- Ethylthio vs. Methylthio: The ethylthio group at C2 increases lipophilicity compared to methylthio analogs (e.g., 6-amino-2-(methylthio)pyrimidin-4-ol), which may enhance membrane permeability in biological systems .

- Hydroxyl Group : The OH group at C4 facilitates dimerization via hydrogen bonding, as observed in pyrimidin-4-ol derivatives. However, steric hindrance from the ethylthio and bromo groups may reduce dimer stability compared to simpler analogs like 5-bromopyrimidin-4-ol .

Biological Activity

6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, a bromine atom, and an ethylthio substituent. These features contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Bromination : Starting with 6-aminothiouracil, bromination is performed using bromine or a brominating agent to introduce the bromine atom at the 5th position.

- Ethylation : The brominated intermediate is treated with bromoethane in the presence of a base (e.g., sodium hydroxide) to attach the ethylthio group at the 2nd position.

- Hydroxylation : Finally, hydroxylation occurs at the 4th position to yield the final product.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.

- Antiviral Activity : Preliminary studies indicate that it may inhibit viral replication, although specific mechanisms remain under investigation.

- Anticancer Potential : Similar compounds in the pyrimidine class have been linked to anticancer activity, particularly through inhibition of cell proliferation .

The biological activity of this compound may involve interaction with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. For instance, its structural similarity to known inhibitors suggests it could act on pathways related to cancer cell growth and proliferation .

Data Table: Biological Activities of Related Compounds

Case Study 1: Antimicrobial Testing

In a study evaluating various pyrimidine derivatives for antimicrobial activity, this compound was tested against several bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, indicating its potential as a lead compound for further development.

Case Study 2: Anticancer Activity

A series of experiments were conducted to assess the cytotoxic effects of this compound on cancer cell lines. The results indicated that it could induce apoptosis in certain cancer cells, suggesting a mechanism that warrants further exploration in drug development .

Q & A

Q. What are the optimized synthetic routes for 6-amino-5-bromo-2-(ethylthio)pyrimidin-4-ol, and how do reaction conditions influence yield?

A common approach involves halogenation and substitution reactions. For example, bromination of precursor pyrimidines (e.g., 6-amino-2-(ethylthio)pyrimidin-4-ol) using bromine or NBS under controlled temperatures (5–10°C) in polar aprotic solvents like DMF or DMSO achieves selective bromination at the 5-position . Purification typically involves ice-water quenching and filtration. Yield optimization (e.g., 83% in ) depends on stoichiometric ratios (e.g., KSCN as a thiocyanate source), reaction time (2–24 hours), and temperature gradients .

Q. How can spectroscopic techniques validate the structure of this compound?

Key methods include:

- 1H NMR : Peaks for NH2 (δ 7.60–7.80 ppm), OH (δ 12.34 ppm), and ethylthio groups (δ 2.5–3.0 ppm for SCH2CH3) .

- MS (ESI) : Molecular ion peaks ([M+H]+ and [M-H]-) confirm molecular weight (e.g., m/z 291 for a related compound) .

- IR : Stretching frequencies for NH2 (~3400 cm⁻¹), C-Br (~600 cm⁻¹), and S-C (650–700 cm⁻¹) . Computational tools like DFT can predict vibrational modes and compare with experimental data .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in understanding the electronic properties of this compound?

Density Functional Theory (DFT) calculations predict molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. For example, studies on analogous pyrimidines show that bromine’s electron-withdrawing effect lowers HOMO energy, influencing reactivity in nucleophilic substitutions . These insights guide experimental design for functionalization (e.g., Suzuki coupling at the 5-bromo position) .

Q. What strategies resolve contradictions in reported synthetic yields for brominated pyrimidines?

Discrepancies arise from:

- Solvent effects : Polar solvents (DMF) enhance bromine solubility but may promote side reactions.

- Temperature control : Low temperatures (5°C) suppress di-bromination .

- Catalyst use : Silver catalysts in cyclization steps (e.g., ) improve regioselectivity.

Comparative studies using Design of Experiments (DoE) can systematically optimize parameters .

Q. How does the ethylthio group influence the compound’s biological activity in structure-activity relationship (SAR) studies?

The ethylthio moiety enhances lipophilicity, potentially improving membrane permeability. In SAR analyses for pyrimidine derivatives, thioether groups at the 2-position correlate with increased antimicrobial or kinase inhibitory activity . Testing against bacterial/fungal strains or enzyme assays (e.g., thymidylate synthase) is recommended .

Methodological Considerations

Q. What purification techniques are most effective for isolating this compound?

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Column chromatography : Silica gel with eluents like CH2Cl2/MeOH (9:1) resolves polar impurities .

- HPLC : For high-purity requirements (>99%), reverse-phase C18 columns with acetonitrile/water gradients are effective .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.